Thiophen-2-ylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGBUFLXOVPINW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183787-11-2 | |
| Record name | (thiophen-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Thiophen 2 Ylmethanesulfonamide and Its Analogues
Classical and Contemporary Synthetic Routes to Thiophen-2-ylmethanesulfonamide
The construction of this compound can be approached in two primary ways: by forming the thiophene (B33073) ring on a pre-existing methanesulfonamide (B31651) structure or by introducing the methanesulfonamide moiety onto a thiophene core.
Formation of the Thiophene Ring System in Methanesulfonamide Scaffolds
Classical methods for thiophene ring synthesis often involve the condensation of 1,4-dicarbonyl compounds with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, in what is known as the Paal-Knorr thiophene synthesis. nih.govwikipedia.orgorganic-chemistry.org While effective, these methods can require harsh reaction conditions. nih.gov
A notable example is the Gewald reaction, which is a versatile method for synthesizing 2-aminothiophenes. nih.govderpharmachemica.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.gov This method is particularly useful for creating highly substituted thiophenes.
More contemporary approaches focus on developing milder and more efficient cyclization reactions. For instance, the Fiesselmann thiophene synthesis provides a route to 3-hydroxythiophenes through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.com
Introduction and Functionalization of the Methanesulfonamide Moiety
The introduction of a methanesulfonamide group onto a pre-formed thiophene ring is a common and versatile strategy. This typically involves the sulfonation of the thiophene ring, followed by conversion to the corresponding sulfonamide. Thiophene readily undergoes electrophilic aromatic substitution, such as sulfonation, often with greater reactivity than benzene (B151609). nih.gov
A general procedure involves reacting thiophene or a substituted thiophene with a sulfonating agent like chlorosulfonic acid to yield a thiophenesulfonyl chloride. This intermediate can then be reacted with an appropriate amine to furnish the desired sulfonamide.
Functionalization of the methanesulfonamide moiety itself can be achieved through various reactions. For example, N-alkylation or N-arylation of the sulfonamide nitrogen can introduce further diversity into the molecular structure.
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry has driven the development of more sophisticated and sustainable methods for preparing this compound and its analogues. These strategies often focus on improving efficiency, reducing waste, and enabling the synthesis of complex molecular architectures.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For example, microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields in the synthesis of imidazole-based pyrimidine (B1678525) hybrids, a strategy that could be adapted for thiophene sulfonamides. nih.gov The use of water as a solvent and the development of catalyst-free reactions under mild conditions are also key areas of green chemistry research. researchgate.net
| Green Chemistry Principle | Application in Thiophene Synthesis | Reference |
| Use of Safer Solvents | Microwave-assisted synthesis in ethanol (B145695) or water. | nih.govresearchgate.net |
| Energy Efficiency | Microwave irradiation to reduce reaction times. | nih.govresearchgate.net |
| Catalysis | Use of reusable heterogeneous catalysts. | researchgate.net |
| Atom Economy | Multi-component reactions that incorporate most atoms from the starting materials into the final product. | nih.govchemistryforsustainability.org |
Metal-Catalyzed and Metal-Free Methodologies for Derivatization
Both metal-catalyzed and metal-free reactions play crucial roles in the derivatization of this compound. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at various positions of the thiophene ring. For instance, palladium-catalyzed direct C-H arylation allows for the coupling of aryl or heteroaryl bromides with thiophenes. organic-chemistry.org Copper-catalyzed reactions have also been employed for the synthesis of 2-aminothiophene derivatives. nih.gov
Conversely, there is a growing interest in metal-free derivatization methods to avoid the cost and potential toxicity of transition metals. nih.gov These can include organocatalyzed reactions and methods utilizing hypervalent iodine reagents. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur has been developed for the synthesis of substituted thiophenes. organic-chemistry.org
Table of Derivatization Methodologies:
| Reaction Type | Catalyst/Reagent | Position of Functionalization | Reference |
|---|---|---|---|
| Direct C-H Arylation | Palladium | C2 | organic-chemistry.org |
| Addition/Oxidative Cyclization | Copper(II) | - | nih.gov |
| Dehydration/Sulfur Cyclization | Elemental Sulfur | - | organic-chemistry.org |
Multi-Component Reactions and One-Pot Synthesis of Complex this compound Structures
A notable example is a four-component reaction for the synthesis of highly substituted thiophenes bearing a sulfonamide moiety, which proceeds under mild conditions using readily available materials. researchgate.net Similarly, one-pot procedures for the synthesis of functionalized 2-aminothiophene scaffolds have been developed using catalysts like L-proline. organic-chemistry.org These methods offer a streamlined pathway to libraries of diverse this compound derivatives for various applications. One-pot syntheses of thiazole (B1198619) derivatives have also been successfully demonstrated, highlighting the broad applicability of this strategy in heterocyclic chemistry. nih.gov
Regioselective and Stereoselective Synthesis of this compound Analogues
The generation of specific isomers of thiophene-2-ylmethanesulfonamide analogues is paramount to understanding their structure-activity relationships. Regioselectivity dictates the precise placement of substituents on the thiophene ring, while stereoselectivity controls the three-dimensional arrangement of atoms in chiral derivatives.
Regioselective Synthesis:
The functionalization of the thiophene ring at specific positions is a key challenge in the synthesis of its derivatives. nih.gov A variety of methods have been developed to achieve high regioselectivity. Metal-catalyzed cross-coupling reactions and directed C-H activation are powerful tools in this regard. nih.gov For instance, palladium-catalyzed reactions can be employed to selectively functionalize the C3 position of benzo[b]thiophenes. nih.gov The use of a pH-sensitive directing group can provide access to 2,3,4- and 2,4,5-substituted thiophenes through sequential directed and non-directed C-H activation pathways. nih.gov
A common strategy for synthesizing substituted thiophene-2-sulfonamides involves the reaction of a pre-functionalized thiophene with a sulfonating agent. For example, a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides were prepared by reacting 5-bromo-thiophene-2-sulfonamide with various 5-substituted-benzyl mercaptans. acs.org The initial bromination of thiophene provides a handle for further regioselective functionalization. The Gewald reaction is another versatile method for the synthesis of 2-aminothiophenes, which can then be further modified. For instance, a thiophene can be synthesized from cyclohexanone, sulfur, and ethyl cyanoacetate, followed by cyclization and subsequent reaction with a substituted sulfonamide. utrgv.edu
The direct sulfonation of the thiophene ring can also be achieved, although controlling the regioselectivity can be challenging due to the high reactivity of the thiophene nucleus towards electrophilic substitution. nih.gov The synthesis of heterocyclic sulfonamides can be achieved by the oxidation of corresponding mercapto derivatives to yield sulfonyl chlorides, which are then reacted with ammonia (B1221849) or an amine. google.comgoogle.com
| Method | Description | Key Features | Reference(s) |
| Directed C-H Functionalization | Utilization of a directing group to guide a metal catalyst to a specific C-H bond on the thiophene ring for functionalization. | High regioselectivity, access to diverse substitution patterns. | nih.gov |
| Gewald Reaction | A multi-component reaction to synthesize 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. | One-pot synthesis, good yields for aminothiophene precursors. | utrgv.edu |
| Halogen-Dance Reaction and Subsequent Functionalization | Bromination of the thiophene ring followed by metal-halogen exchange and reaction with an electrophile to introduce a substituent at a specific position. | Provides access to specifically substituted thiophenes. | acs.org |
| Oxidation of Mercapto Derivatives | Conversion of a thiophene thiol to the corresponding sulfonyl chloride, which is then reacted with an amine to form the sulfonamide. | A direct route to the sulfonamide moiety. | google.comgoogle.com |
Stereoselective Synthesis:
The introduction of chirality into thiophene-2-ylmethanesulfonamide analogues can be achieved through several strategies. One approach involves the use of a chiral starting material, such as an optically active thiophene derivative. For instance, chiral polythiophenes have been synthesized from non-racemic mono- and multi-substituted thiophenes. nih.gov The synthesis of chiral ligands based on thiophene derivatives has also been reported for use in catalytic asymmetric oxidation.
Another strategy is the use of a chiral catalyst to induce stereoselectivity in a reaction. Asymmetric copper(II)-bis(oxazoline) catalysts have been employed in the synthesis of chiral thiopyran derivatives through a hetero-Diels-Alder reaction, achieving high diastereomeric excess. nih.gov While not directly applied to this compound, this principle of using a chiral catalyst to control the stereochemical outcome of a reaction is broadly applicable.
A retrosynthetic analysis for a chiral this compound analogue might involve disconnecting the sulfonamide bond, leading to a chiral thiophen-2-ylmethanamine and a sulfonyl chloride. The synthesis of the chiral amine could be a key step, potentially achieved through asymmetric reduction of a corresponding imine or resolution of a racemic mixture.
| Strategy | Description | Example/Concept | Reference(s) |
| Chiral Pool Synthesis | Starting from an enantiomerically pure thiophene-containing building block. | Synthesis of chiral polythiophenes from optically active monomers. | nih.gov |
| Chiral Catalysis | Employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. | Use of asymmetric Cu(II)-bis(oxazoline) catalysts in related heterocyclic syntheses. | nih.gov |
| Diastereoselective Reactions | Creating a new stereocenter under the influence of an existing one in the molecule. | Not explicitly found for the target compound but a general strategy in organic synthesis. | |
| Enantioselective Resolution | Separating a racemic mixture of a chiral intermediate or the final product. | HPLC resolution of atropisomeric thiophene-based monomers. | mdpi.com |
Scale-Up and Industrial Research Considerations in this compound Production (Focus on R&D for scalability)
The transition of a synthetic route from a laboratory setting to industrial-scale production presents a unique set of challenges and requires significant research and development efforts. For this compound and its analogues, key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical process, and the purification of the final product to meet stringent pharmaceutical standards.
Raw Material Sourcing and Cost:
The industrial production of thiophene itself can be achieved through various methods, including the reaction of gas-phase sulfur with 1,3-butadiene (B125203) or the treatment of succinic anhydride (B1165640) with a sulfurizing agent like phosphorus pentasulfide. google.comgoogle.com The cost-effectiveness of these processes is a critical factor. For substituted analogues, the availability and price of the necessary starting materials, such as specific brominated thiophenes or functionalized aldehydes, are of paramount importance. researchgate.net Research into developing manufacturing routes from inexpensive and readily available thiophene raw materials is a continuous effort in the chemical industry. researchgate.net
Process Development and Optimization:
A laboratory-scale synthesis that is efficient and high-yielding may not be directly transferable to a large-scale process. Industrial processes often favor one-pot reactions and minimize the use of hazardous or difficult-to-handle reagents. For example, processes requiring cryogenic temperatures or the use of liquid ammonia can be challenging and costly to implement on a commercial scale. google.com Therefore, R&D efforts often focus on developing alternative, more practical synthetic routes.
The optimization of reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, is crucial for maximizing yield and minimizing by-product formation. acs.org The choice of solvent is also a critical consideration, with a preference for those that are environmentally friendly, easily recoverable, and safe to handle.
Purification and Quality Control:
The purification of the final active pharmaceutical ingredient (API) is a critical step in industrial production. The removal of impurities, including unreacted starting materials, by-products, and residual solvents, is essential to ensure the safety and efficacy of the drug. The development of robust and scalable purification methods, such as crystallization or chromatography, is a key area of R&D. The selective separation of thiophene derivatives using techniques like metal-organic framework-based membranes is also an area of active research that could find applications in industrial purification processes. acs.org
Safety and Environmental Considerations:
The handling of potentially toxic or flammable materials, such as certain solvents and reagents, requires strict safety protocols in an industrial setting. google.com Green chemistry principles are increasingly being incorporated into industrial process development to reduce waste, minimize energy consumption, and use less hazardous substances. The development of catalytic processes, for instance, is often favored over stoichiometric reactions as they are more atom-economical and generate less waste.
| Consideration | Key R&D Focus Areas | Potential Challenges | Reference(s) |
| Starting Materials | Developing cost-effective syntheses of thiophene and its key intermediates from readily available feedstocks. | Price volatility of raw materials, complex multi-step syntheses for substituted precursors. | google.comgoogle.comresearchgate.net |
| Process Chemistry | Designing robust, one-pot, and high-throughput synthetic routes. Optimizing reaction conditions to maximize yield and minimize by-products. | Transferring complex laboratory procedures to large-scale reactors, handling exothermic reactions. | google.comacs.org |
| Reagent & Solvent Selection | Replacing hazardous or expensive reagents with safer, more economical alternatives. Implementing solvent recovery and recycling systems. | Finding suitable, non-toxic, and efficient alternative reagents and solvents. | google.com |
| Purification | Developing scalable and efficient purification techniques (e.g., crystallization, chromatography) to achieve high purity. | Removal of closely related impurities, achieving consistent crystal form (polymorphism). | acs.org |
| Safety & Environment | Conducting thorough process safety assessments. Implementing green chemistry principles to reduce environmental impact. | Managing toxic by-products and waste streams, ensuring operator safety. | google.com |
Chemical Reactivity and Transformations of Thiophen 2 Ylmethanesulfonamide
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609) due to the ability of the sulfur atom's lone pair to participate in the aromatic π-system and stabilize the reaction intermediates. nih.govpearson.com
The thiophene ring in Thiophen-2-ylmethanesulfonamide readily undergoes electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing -(CH₂SO₂NH₂) group at the C2 position. In five-membered heterocycles like thiophene, substitution typically occurs at the position adjacent to the heteroatom (C2 or C5) because the cationic intermediate formed during the reaction is better stabilized by resonance. quora.comuoanbar.edu.iq
When the C2 position is already substituted, as in this case, electrophilic attack is strongly favored at the C5 position. youtube.com The methanesulfonamide (B31651) group, attached via a methylene (B1212753) spacer, has a deactivating electron-withdrawing influence due to the sulfonyl group. youtube.comyoutube.com However, this effect is somewhat insulated from the ring by the (-CH₂-) linker. The primary directing influence remains the inherent preference of the substituted thiophene ring for C5 substitution. Attack at the C3 or C4 positions is less favored due to less stable intermediates. quora.comyoutube.com
The general order of reactivity for five-membered aromatic heterocycles in EAS reactions is pyrrole (B145914) > furan (B31954) > thiophene > benzene. youtube.comyoutube.com The presence of the deactivating side chain makes this compound less reactive than unsubstituted thiophene, but it still participates in a variety of substitution reactions under appropriate conditions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Expected Major Product |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-thiophen-2-ylmethanesulfonamide |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-thiophen-2-ylmethanesulfonamide |
| Sulfonation | Fuming H₂SO₄ | 5-(Sulfonyl)-thiophen-2-ylmethanesulfonamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-thiophen-2-ylmethanesulfonamide |
While the thiophene ring is aromatic and generally stable, it can undergo ring-opening reactions under specific conditions, particularly when substituted with strong electron-withdrawing groups. These reactions are often initiated by nucleophilic attack. For instance, studies on related nitro-substituted thieno[2,3-b]pyridines have shown that reaction with thiohydrazides in the presence of a base can lead to a thiophene ring-opening process, ultimately forming new hybrid molecules. ju.edu.joresearchgate.netiaea.org This type of reactivity highlights the potential for the thiophene ring in derivatives of this compound to be cleaved, although it would likely require prior functionalization of the ring with potent activating groups (e.g., a nitro group).
Conversely, the synthesis of the thiophene ring system can be achieved through various ring-closure reactions. researchgate.net Established methods like the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg condensation could be adapted to construct thiophene rings bearing the methanesulfonamide precursor side chain. nih.gov For example, a reaction between a 1,4-dicarbonyl compound and a sulfurizing agent like Lawesson's reagent is a fundamental route to thiophenes. nih.gov
Transformations of the Methanesulfonamide Group
The methanesulfonamide group (-CH₂SO₂NH₂) offers reactive sites at the sulfonamide nitrogen.
The nitrogen atom of the sulfonamide is nucleophilic and can participate in alkylation and acylation reactions, typically after deprotonation with a suitable base. researchgate.net The acidity of the N-H protons is increased by the adjacent electron-withdrawing sulfonyl group, facilitating the formation of a sulfonamide anion. This anion is a potent nucleophile that can react with various electrophiles.
N-alkylation can be achieved using alkyl halides or other alkylating agents, a reaction mentioned in the context of synthesizing N-(5-substituted)thiophene-2-alkylsulfonamides. nih.gov Similarly, N-acylation can be performed with acyl chlorides or anhydrides to yield N-acylsulfonamides. These reactions are crucial for creating a library of derivatives from the parent compound. researchgate.net
Table 2: Examples of N-Functionalization Reactions
| Reaction Type | Reagent(s) | General Product Structure |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Thiophen-2-yl-CH₂-SO₂-NHR |
| N-Acylation | 1. Base (e.g., Pyridine) 2. Acyl Chloride (RCOCl) | Thiophen-2-yl-CH₂-SO₂-NH-C(O)R |
| Michael Addition | Base, α,β-unsaturated ester | Thiophen-2-yl-CH₂-SO₂-NH-CH(R)-CH₂COOR' |
The sulfonamide bond (S-N) is known for its high stability and is generally resistant to hydrolysis under mild acidic or basic conditions. researchgate.net This chemical robustness is a key feature of many sulfonamide-containing drugs. Cleavage of this bond typically requires harsh reaction conditions, such as treatment with strong acids (e.g., concentrated HBr or H₂SO₄) at elevated temperatures or using specific reductive cleavage agents. The typical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine, a process that is not readily reversible. researchgate.net
Oxidative and Reductive Pathways of this compound
The thiophene ring and, to a lesser extent, the sulfonamide group can be targeted by oxidative and reductive transformations.
The sulfur atom in the thiophene ring is susceptible to oxidation. researchgate.net Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the thiophene sulfide (B99878) to a thiophene-S-oxide or, upon further oxidation, a thiophene-1,1-dioxide. researchgate.netnih.govresearchgate.net These oxidized species are often highly reactive and can act as dienophiles in Diels-Alder reactions. researchgate.net The oxidation of the thiophene ring is a known metabolic pathway for some thiophene-containing drugs. nih.gov The sulfonamide group is already in a high oxidation state and is inert to most common oxidizing conditions.
For reduction, the thiophene ring can be hydrogenated. Catalytic hydrogenation, for instance with Raney Nickel, typically leads to both reduction of the ring and desulfurization, opening the ring to yield a saturated alkyl chain. researchgate.net Other methods can achieve partial or complete reduction of the ring without desulfurization. The sulfonamide group is generally resistant to catalytic hydrogenation but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
This compound possesses multiple reactive sites, allowing it to participate in a variety of chemical transformations. Its reactivity is governed by the interplay between the electron-rich thiophene ring, the acidic sulfonamide moiety, and the bridging methylene group. The molecule can act as both a nucleophile and an electrophile under different reaction conditions.
Nucleophilic Reactivity of this compound
The nucleophilic character of this compound is primarily centered on the sulfonamide nitrogen and, under certain conditions, the α-methylene carbon.
Reactivity of the Sulfonamide Nitrogen:
The primary sulfonamide group (-SO₂NH₂) is the most significant source of nucleophilicity. The protons on the nitrogen atom are acidic and can be readily removed by a base to form a highly nucleophilic sulfonamide anion. This anion can then react with a wide range of electrophiles, most commonly in N-alkylation and N-acylation reactions.
Classical methods for the N-alkylation of primary sulfonamides involve the use of alkyl halides. acs.orgnih.gov More contemporary and greener approaches utilize alcohols as alkylating agents through "borrowing hydrogen" methodologies, often catalyzed by transition metals like manganese or iridium. acs.orgorganic-chemistry.org These reactions typically result in the formation of mono-N-alkylated sulfonamides in good to excellent yields. acs.org For instance, the N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols has been achieved efficiently using a manganese catalyst. acs.org A study on the N-alkylation of the closely related thiophene-2-sulfonamide (B153586) with benzyl (B1604629) alcohol resulted in a 73% isolated yield of the N-benzylated product, demonstrating the feasibility of this transformation. acs.org
Another method involves the alkylation of sulfonamides with trichloroacetimidates under thermal conditions, which avoids the need for an external catalyst. nih.gov This reaction is sensitive to steric hindrance, with less substituted primary sulfonamides providing better yields than N-alkyl sulfonamides. nih.gov
| Sulfonamide Substrate | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | N-Benzyl-4-methylbenzenesulfonamide | 96 | acs.org |
| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | N-Benzylthiophene-2-sulfonamide | 73 | acs.org |
| Methanesulfonamide | 1,2-Dibromo-2-phenylethane | FeCl₃ | N-(2-Bromo-1-phenylethyl)methanesulfonamide | Good | dnu.dp.ua |
| p-Toluenesulfonamide | O-Benzyl trichloroacetimidate | Toluene, reflux | N-Benzyl-4-methylbenzenesulfonamide | 85 | nih.gov |
| Benzenesulfonamide | Allyl Bromide | - | N-Allylbenzenesulfonamide | Monoalkylated product | researchgate.net |
Reactivity of the α-Methylene Carbon:
The methylene bridge (-CH₂-) in this compound is positioned between two electron-withdrawing groups: the thiophene ring and the sulfonyl group. This configuration classifies it as an "active methylene group". youtube.com The protons on this carbon are more acidic than typical alkyl protons and can be abstracted by a sufficiently strong base (e.g., sodium hydride, lithium diisopropylamide) to generate a carbanion.
This carbanion is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions. For example, active methylene compounds are known to undergo reactions such as Michael additions, aldol (B89426) condensations, and alkylations. cas.cn While specific studies on the deprotonation and subsequent reaction of the methylene group in this compound are not prevalent, the known reactivity of other active methylene sulfones suggests this pathway is synthetically accessible. cas.cnacs.org For example, selective monofluorination of active methylene compounds containing sulfonyl groups has been achieved by deprotonation followed by reaction with an electrophilic fluorine source. cas.cn
Electrophilic Reactivity of this compound
The electrophilic reactivity of this compound is dominated by the thiophene ring, which is inherently electron-rich and susceptible to electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution on the Thiophene Ring:
The thiophene ring is more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation (sigma complex) through its lone pairs. uoanbar.edu.iqwikipedia.org The regioselectivity of the substitution is controlled by the existing substituent. The -CH₂SO₂NH₂ group at the C2 position is an electron-withdrawing group due to the strong inductive effect of the sulfonyl moiety.
In electrophilic aromatic substitutions, electron-withdrawing groups deactivate the ring, making the reaction slower compared to unsubstituted thiophene. However, they still direct the incoming electrophile to specific positions. For 2-substituted thiophenes, electrophilic attack occurs preferentially at the C5 position (the other α-position), as the intermediate sigma complex is better stabilized. uoanbar.edu.iqyoutube.com If the C5 position is occupied, substitution may occur at the C3 or C4 positions. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this compound are expected to yield the 5-substituted derivative as the major product.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-thiophen-2-ylmethanesulfonamide |
| Bromination | Br₂/Acetic Acid | 5-Bromo-thiophen-2-ylmethanesulfonamide |
| Acylation | CH₃COCl/AlCl₃ | 5-Acetyl-thiophen-2-ylmethanesulfonamide |
| Sulfonation | Fuming H₂SO₄ | 5-(Aminosulfonylmethyl)thiophene-2-sulfonic acid |
Nucleophilic Aromatic Substitution (SₙAr):
While the thiophene ring is generally attacked by electrophiles, it can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions. This reaction requires the presence of strong electron-withdrawing groups directly attached to the ring to activate it towards nucleophilic attack, as well as a good leaving group (such as a halogen). nih.govnih.govresearchgate.net In this compound, the sulfonyl group is attached via a methylene linker, which dampens its electron-withdrawing effect on the ring's susceptibility to SₙAr. Therefore, SₙAr reactions are unlikely unless additional, potent electron-withdrawing substituents (e.g., a nitro group) are present on the thiophene ring. nih.govnih.gov
Structural Elucidation and Conformational Analysis of Thiophen 2 Ylmethanesulfonamide
Spectroscopic Characterization Techniques in Thiophen-2-ylmethanesulfonamide Research
Spectroscopic methods are fundamental in determining the molecular structure of this compound, with each technique providing unique insights into its atomic and electronic framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to map out the connectivity of the molecule.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. researchgate.net The methylene (B1212753) protons adjacent to the sulfonyl group and the thiophene ring would also exhibit a characteristic chemical shift. Two-dimensional NMR techniques like COSY and HMQC are instrumental in establishing the connectivity between protons and the carbons to which they are attached. researchgate.netmdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon atoms of the thiophene ring, the methylene bridge, and any substituents will have distinct resonances. researchgate.netbeilstein-journals.org The chemical shifts are sensitive to the electronic effects of the neighboring atoms, particularly the sulfur atom in the thiophene ring and the sulfonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-3 | 7.12 - 7.16 | C-3: ~127 |
| Thiophene H-4 | 6.96 - 6.99 | C-4: ~125 |
| Thiophene H-5 | 7.14 - 7.16 | C-5: ~126 |
| Methylene (-CH₂-) | 4.42 (t) | -CH₂-: ~50 |
| Sulfonamide (-NH₂) | (broad singlet) | - |
| Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and other experimental conditions. Data from related thiophene derivatives suggest these general ranges. researchgate.netrsc.org |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. uni.lu The molecular ion peak (M+) in the mass spectrum confirms the compound's molecular formula, C₅H₇NO₂S₂. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org
Electron impact (EI) or other ionization techniques cause the molecule to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for thiophene derivatives often involve cleavage of the thiophene ring and loss of substituents. researchgate.netnist.gov For this compound, characteristic fragments would likely arise from the loss of the sulfonamide group (SO₂NH₂) or cleavage of the bond between the methylene group and the thiophene ring. nih.govnih.govmiamioh.edu The analysis of these fragment ions helps to piece together the molecular structure. researchgate.netresearchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 177.99910 |
| [M+Na]⁺ | 199.98104 |
| [M-H]⁻ | 175.98454 |
| [M+NH₄]⁺ | 195.02564 |
| [M+K]⁺ | 215.95498 |
| [M]⁺ | 176.99127 |
| Data sourced from PubChem. uni.lu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.
IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. iosrjournals.org Key absorptions would include:
N-H stretching from the sulfonamide group, typically appearing as one or two bands in the 3400-3200 cm⁻¹ region.
C-H stretching from the thiophene ring (aromatic C-H) and the methylene bridge (aliphatic C-H) in the 3100-2800 cm⁻¹ range. primescholars.com
S=O stretching (asymmetric and symmetric) from the sulfonyl group, which are strong bands typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. nih.gov
C=C stretching of the thiophene ring in the 1600-1400 cm⁻¹ region. iosrjournals.org
C-S stretching within the thiophene ring, which appears at lower frequencies. iosrjournals.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.net The thiophene ring is a chromophore that absorbs UV light. The position and intensity of the absorption bands are influenced by the substituents on the ring. researchgate.net The sulfonamide group can also influence the electronic structure and thus the UV-Vis spectrum. The spectrum would typically show absorption bands corresponding to π → π* transitions within the thiophene ring. researchgate.net
X-ray Crystallography of this compound and its Co-crystals/Derivatives
In the crystal lattice of similar compounds, molecules are often linked by hydrogen bonds, such as N-H···O interactions involving the sulfonamide group. nih.govnih.gov These interactions can lead to the formation of specific supramolecular structures, like chains or rings. nih.gov The planarity of the thiophene ring is a common feature, and the dihedral angle between the thiophene ring and the plane of the sulfonamide group is a key conformational parameter. nih.govnih.gov In some derivatives, the thiophene ring is nearly orthogonal to an attached phenyl ring. nih.govnih.gov The crystal packing can also be influenced by weaker interactions like C-H···π interactions. nih.gov The study of co-crystals would involve introducing another molecule to form a new crystalline solid with altered physical properties, potentially through different hydrogen bonding patterns.
Table 3: Typical Crystallographic Parameters for Thiophene Derivatives
| Parameter | Typical Value/Observation | Reference |
| Crystal System | Orthorhombic, Monoclinic, Triclinic | researchgate.netnih.govresearchgate.net |
| Space Group | P2₁/c, Pbca, P-1 | researchgate.netnih.govresearchgate.net |
| Conformation | Thiophene ring is generally planar | nih.govnih.gov |
| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···F, C-H···π interactions | nih.gov |
| Dihedral Angles | Varied, can be nearly orthogonal between rings | nih.govnih.gov |
| Note: These are generalized observations from various thiophene derivatives and may not be directly applicable to this compound. |
Conformational Preferences and Dynamics of this compound
The conformational flexibility of this compound arises primarily from rotation around the single bonds, particularly the C-S and C-C bonds connecting the thiophene ring, the methylene bridge, and the sulfonamide group. nih.govanu.edu.au Computational methods, often in conjunction with experimental data, are used to explore the potential energy surface and identify the most stable conformations. nih.gov
Computational and Theoretical Investigations of Thiophen 2 Ylmethanesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netmdpi.comnih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For Thiophen-2-ylmethanesulfonamide, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311+G ), can be used to optimize the molecular geometry and predict various properties. researchgate.netresearchgate.netmdpi.com
Studies on similar thiophene (B33073) sulfonamide derivatives have used DFT to calculate optimized bond lengths and angles, which have shown good agreement with experimental values. researchgate.netmdpi.com For instance, the S=O and S-N bond lengths in the sulfonamide group are critical for its chemical behavior. mdpi.com DFT can also be used to simulate vibrational spectra (FT-IR and FT-Raman), which helps in the characterization of the compound by comparing theoretical predictions with experimental data. researchgate.net The total energy of the molecule, a direct output of DFT calculations, provides a measure of its stability. researchgate.net
Table 1: Representative Predicted Bond Lengths and Angles for a Thiophene Sulfonamide Moiety using DFT
| Parameter | Predicted Value (Å or °) |
| S=O Bond Length | ~1.42 Å |
| S-N Bond Length | ~1.64 Å |
| O=S=O Bond Angle | ~120-123° |
| O=S-N Bond Angle | ~105-111° |
| S-C (thiophene) Bond Length | ~1.73-1.75 Å |
Note: This table contains representative data from DFT studies on similar thiophene sulfonamide derivatives and serves as an example of the type of information that can be obtained for this compound. mdpi.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Table 2: Example of Calculated Reactivity Indices for a Thiophene Derivative
| Parameter | Formula | Typical Value Range (eV) |
| HOMO Energy (E_HOMO) | - | -6 to -8 eV |
| LUMO Energy (E_LUMO) | - | -1 to -3 eV |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 3.44 to 4.65 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -5.5 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.72 to 2.33 eV |
Note: This table is illustrative, showing typical values for thiophene derivatives from computational studies. mdpi.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic view of molecular behavior, which is essential for understanding how a molecule like this compound might function in a biological system.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govyoutube.com This method is crucial for understanding the mechanism of action of a drug molecule. For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with a specific biological target. The process involves placing the ligand in the active site of the receptor and calculating a docking score, which estimates the binding free energy. nih.gov
Docking studies on similar thiophene-based compounds have been used to understand their interactions with various receptors, such as those involved in inflammation or cancer. nih.govnih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. researchgate.net This information is invaluable for structure-based drug design, allowing for the modification of the ligand to improve its binding affinity and selectivity. researchgate.net
Table 3: Illustrative Docking Results for a Ligand in a Receptor Active Site
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| This compound (Hypothetical) | -7.5 | LEU 393, ALA 404 | Hydrogen Bond, Hydrophobic |
| Reference Inhibitor | -8.2 | LEU 393, ASP 404 | Hydrogen Bond |
Note: This table provides a hypothetical example of docking results to illustrate the type of data generated. thieme-connect.de
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of this compound and the stability of its complex with a biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
The process involves generating a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or hydrophobic in nature. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net
QSAR studies on thiophene analogues have successfully identified key electronic and structural features that modulate their anti-inflammatory activity. nih.govresearchgate.net For instance, the energy of the LUMO and the dipole moment have been shown to play a dominant role in the anti-inflammatory properties of some thiophene derivatives. nih.gov These models provide valuable insights into the pharmacophore, which is the essential arrangement of functional groups required for biological activity, and can guide the chemical optimization of lead compounds. nih.gov
Table 4: Example of a QSAR Equation for a Series of Analogues
| Biological Activity (log 1/C) | = | c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant |
| R² | = | 0.85 |
| Q² (cross-validation) | = | 0.75 |
Note: This table presents a generic form of a QSAR equation. R² indicates the goodness of fit of the model, and Q² assesses its predictive ability.
Chemoinformatic Approaches in this compound Research
Chemoinformatics has emerged as an indispensable tool in modern drug discovery and development, providing a computational framework to predict the properties and biological activities of chemical compounds. For this compound and its derivatives, chemoinformatic approaches are crucial for efficiently screening and prioritizing candidates with desirable pharmacological profiles, thereby accelerating the research and development pipeline. These in silico methods allow for the early assessment of a compound's drug-likeness and pharmacokinetic properties, significantly reducing the time and cost associated with experimental studies. mdpi.com
The application of chemoinformatics in the study of this compound involves a variety of computational models and databases to predict its physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.comnih.gov These predictions are instrumental in identifying potential liabilities of the lead compound and guiding its optimization.
Detailed research findings from chemoinformatic analyses of this compound and related structures are often presented in data tables to facilitate comparison and interpretation. The following tables illustrate the types of data generated in such studies.
Physicochemical Properties and Drug-Likeness Parameters
A fundamental step in chemoinformatic analysis is the calculation of physicochemical properties that influence a compound's behavior in a biological system. Parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical determinants of a molecule's oral bioavailability and membrane permeability. tjnpr.orgmdpi.com "Lipinski's Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound and its potential to be an orally active drug in humans.
| Parameter | Predicted Value for this compound | Drug-Likeness Guideline (Lipinski's Rule of Five) |
|---|---|---|
| Molecular Weight (g/mol) | 177.24 | ≤ 500 |
| logP (Octanol-Water Partition Coefficient) | 0.85 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | ≤ 10 |
| Topological Polar Surface Area (TPSA) (Ų) | 68.4 | ≤ 140 |
ADMET Predictions
The prediction of ADMET properties is a cornerstone of in silico drug design. nih.gov These predictions help to identify potential issues such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity early in the drug discovery process. mdpi.com For this compound, various computational models can be employed to estimate its pharmacokinetic profile.
| ADMET Parameter | Predicted Profile for this compound | Interpretation |
|---|---|---|
| Human Intestinal Absorption (%) | High | Well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability (logPapp cm/s) | Moderate to High | Indicates good potential for intestinal permeability mdpi.com |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause significant central nervous system effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme |
| AMES Mutagenicity | Non-mutagenic | Indicates a low likelihood of being carcinogenic |
| hERG Inhibition | Low risk | Low potential for cardiotoxicity tjnpr.orgmdpi.com |
The sulfur atom within the thiophene ring is a key feature that can influence drug-receptor interactions by participating in hydrogen bonding. nih.gov Furthermore, the thiophene moiety is often considered a bioisostere of the phenyl ring, a substitution that can enhance physicochemical properties, metabolic stability, and binding affinity. nih.gov Chemoinformatic studies, including molecular docking and dynamics simulations, can further elucidate how this compound and its analogs interact with specific biological targets. nih.govmdpi.com Such computational investigations are vital for understanding the structure-activity relationships (SAR) and for designing novel derivatives with improved efficacy and safety profiles. nih.gov
Molecular Mechanisms of Action and Biological Target Interactions
Mechanistic Investigations of Cell-Free Biological Interactions
Molecular Pathways and Signaling Cascades Involved
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific molecular and mechanistic details requested for Thiophen-2-ylmethanesulfonamide.
Advanced Applications and Research Utility in Chemical Sciences
Thiophen-2-ylmethanesulfonamide as a Versatile Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two core components. The thiophene (B33073) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution and metalation at specific positions. The methanesulfonamide (B31651) group (-SO₂NH₂) is a robust and versatile functional group known for its ability to engage in a variety of chemical transformations and its presence in numerous biologically active molecules. This functional group is relatively unreactive but can be deprotonated at the nitrogen atom, allowing for subsequent N-alkylation or N-arylation reactions.
Precursor in Heterocyclic Synthesis
This compound serves as a valuable starting material for the construction of more complex heterocyclic systems. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents and is often incorporated into larger heterocyclic frameworks to modulate biological activity. For instance, research on related thiophene-based sulfonamides has demonstrated their potent inhibitory effects on key enzymes like carbonic anhydrase, highlighting the importance of this structural combination in designing bioactive molecules.
The synthesis of complex molecules often involves the reaction of sulfonyl chlorides with amines or the coupling of sulfonamides with various aryl partners, frequently employing transition metal catalysts. This compound can be envisioned as a key precursor in multi-step syntheses. For example, it has been documented as a building block in the creation of larger, more complex molecules that are cataloged in databases of bioactive compounds, underscoring its role in medicinal chemistry research.
The table below outlines potential synthetic pathways where this compound could be employed as a precursor.
| Reaction Type | Potential Reagents | Resulting Heterocyclic System/Intermediate | Reference for Analogy |
| N-Arylation | Aryl Halides, Buchwald-Hartwig Catalysts | N-Aryl-Thiophen-2-ylmethanesulfonamides | |
| N-Alkylation | Alkyl Halides, Base | N-Alkyl-Thiophen-2-ylmethanesulfonamides | |
| Cyclocondensation | Dicarbonyl Compounds, Acid/Base Catalysis | Fused Thieno-thiazine or Thieno-pyrimidine derivatives | |
| Electrophilic Substitution | Nitrating/Halogenating Agents | Functionalized Thiophene Ring Intermediates |
Ligand and Catalyst Component in Organic Reactions
The structural features of this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. The molecule possesses multiple potential coordination sites: the Lewis basic oxygen and nitrogen atoms of the sulfonamide group, and the sulfur atom within the thiophene ring.
Studies have shown that sulfonamide derivatives can effectively coordinate with metal ions. For example, ruthenium(III) complexes with sulfonamides have been synthesized where the ligand coordinates to the metal center through a heterocyclic nitrogen atom and an oxygen atom of the sulfonamide group. This established coordinating ability suggests that this compound could be used to create novel metal complexes with potential catalytic activities. The synthesis of N-aryl sulfonamides itself often relies on copper-catalyzed coupling reactions, demonstrating the inherent compatibility of the sulfonamide functional group with transition metal-mediated processes. The development of catalysts from disulfonimides for enantioselective synthesis further illustrates the utility of sulfonyl-containing groups in modern catalysis.
Integration of this compound in Functional Materials Research
The unique electronic and structural characteristics of the thiophene ring have made it a cornerstone in the field of functional organic materials. The incorporation of a methanesulfonamide group onto this ring provides a strategic tool for fine-tuning material properties for specific applications.
Organic Semiconductors and Optoelectronic Applications
Thiophene-based molecules are among the most extensively studied organic semiconductors due to their excellent charge transport properties and chemical stability. They are key components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In this context, this compound can be viewed as a functionalized monomer.
The performance of an organic semiconductor is highly dependent on the molecular structure, particularly the nature of the side groups attached to the conjugated core. These side groups influence critical properties such as solubility, processability, thin-film morphology, and intermolecular packing, which in turn dictate the material's charge carrier mobility. The polar methanesulfonamide group on this compound would be expected to significantly impact these properties, potentially enhancing intermolecular interactions through hydrogen bonding and improving adhesion to polar substrates.
| Functional Group | Role in Organic Semiconductors | Potential Effect of Methanesulfonamide Group |
| Thiophene Ring | Forms the π-conjugated backbone responsible for charge transport. | Provides the core semiconductor functionality. |
| Methanesulfonamide Group | Acts as a side chain to modify physical and electronic properties. | - Enhances solubility in polar solvents.- Influences molecular packing via hydrogen bonding.- Modulates energy levels (HOMO/LUMO) of the material. |
Advanced Polymer and Material Science Applications
The functionalization of polythiophenes via side chains is a key strategy for creating advanced polymer materials with tailored properties. This compound can serve as a monomer for the synthesis of such functionalized polymers. Research has demonstrated the successful synthesis of polythiophenes bearing arylsulfonamide groups through electropolymerization. These studies show that the nature of the spacer linking the sulfonamide to the thiophene ring is critical for controlling the electrochemical stability and activity of the resulting polymer.
Furthermore, the incorporation of sulfonyl-containing groups into polythiophene side chains has been shown to dramatically enhance material properties. For example, converting side-chain sulfonate esters to sulfonic acid groups can increase the electrical conductivity of the polymer by several orders of magnitude. This suggests that polymers derived from this compound could lead to materials with improved electronic characteristics, better processability, and enhanced stability, making them suitable for a range of applications from antistatic coatings to components in electronic devices.
Role in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, thereby enabling the study of that target's function in a biological system. The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of approved drugs and biologically active compounds.
Thiophene-based sulfonamides have been specifically designed and investigated as potent inhibitors of various enzymes. For instance, a series of N-(alkyloxycarbonyl)thiophene sulfonamides were synthesized and identified as selective ligands for the angiotensin II type 2 (AT₂) receptor, acting as agonists. Another study focused on thiophene-based sulfonamides as powerful inhibitors of human carbonic anhydrase I and II, with molecular docking studies confirming that the sulfonamide and thiophene moieties play a crucial role in the inhibition mechanism.
These findings strongly support the use of this compound as a foundational building block for creating novel chemical probes. Its structure allows for systematic modification, enabling chemists to synthesize libraries of related compounds for screening against biological targets. The compound itself has been used as an intermediate in the synthesis of a more complex molecule, N-[2-[3-[[[(E)-6,6-dimethylhept-2-en-4-ynyl]-ethylamino]methyl]phenoxy]ethyl]-N-methyl-1-thiophen-2-ylmethanesulfonamide, which is cataloged in the ChEMBL database of bioactive molecules, directly
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The synthesis of thiophene (B33073) derivatives, including those with sulfonamide moieties, is a dynamic area of research focused on improving efficiency, regioselectivity, and the ability to generate diverse molecular libraries. Traditional methods like the Paal–Knorr and Gewald reactions, while foundational, often come with limitations such as harsh reaction conditions and limited functional group tolerance.
Recent advancements in synthetic chemistry are paving the way for more accessible and varied Thiophen-2-ylmethanesulfonamide analogs:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, and Negishi couplings, along with direct C-H activation protocols, have become powerful tools for creating complex thiophene-containing molecules. For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes offers an efficient route to variously substituted thiophenes. These methods could be adapted to introduce a variety of substituents onto the thiophene ring of this compound, allowing for fine-tuning of its biological activity.
Metal-Free Synthetic Approaches: To address concerns about metal toxicity and promote green chemistry, metal-free methodologies are gaining prominence. These can involve using elemental sulfur, potassium sulfide, or trithiocarbonate (B1256668) anions as sulfur sources in reactions with appropriate precursors. Such approaches offer a more environmentally benign path to synthesizing this compound and its derivatives.
Flow Chemistry: The application of flow chemistry to sulfonamide synthesis presents an opportunity for safer and more scalable production. While the preparation of sulfonyl chlorides can be challenging, flow chemistry can offer better control over reaction parameters.
Multi-Component Reactions (MCRs): MCRs are highly efficient for generating molecular diversity. The combination of β-ketodithioesters, α-haloketones, and isocyanides in aqueous solution is one example of an MCR for thiophene synthesis. Developing MCRs that incorporate the methanesulfonamide (B31651) moiety could rapidly expand the chemical space around this compound.
Q & A
Basic: What are the established synthetic routes for Thiophen-2-ylmethanesulfonamide, and how can reaction efficiency be optimized?
Answer:
this compound is typically synthesized via sulfonylation of thiophene derivatives. A common method involves reacting 2-thiophenemethylamine with sulfonyl chlorides under inert conditions. For optimization:
- Catalyst selection : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility and reaction homogeneity .
- Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and endpoint .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms molecular structure, with sulfur-induced deshielding effects observed in thiophene protons .
- X-ray crystallography : Resolve 3D conformation using SHELXL (for refinement) and Mercury (for visualization of packing motifs and voids) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Basic: How are common impurities in this compound identified and quantified?
Answer:
- HPLC-PDA : Detect byproducts (e.g., unreacted sulfonyl chloride) using reverse-phase columns and UV detection at 254 nm .
- Recrystallization : Purify using ethanol/water mixtures to remove polar impurities .
- Elemental analysis : Verify purity (>98%) via microanalysis (C, H, N, S) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound?
Answer:
- Cross-validation : Compare DFT-calculated vibrational spectra (IR) with experimental data to identify discrepancies in functional group assignments .
- Crystallographic refinement : Use SHELXL to adjust thermal parameters and hydrogen-bonding networks, which may explain deviations in molecular geometry .
- Solvent effects : Re-run simulations incorporating solvent models (e.g., COSMO-RS) to improve agreement with solubility or reactivity data .
Advanced: What computational strategies are effective for modeling this compound’s electronic properties?
Answer:
- DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO) and charge distribution .
- Molecular docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes for biological activity studies .
- MD simulations : Analyze stability in aqueous environments with GROMACS, focusing on sulfonamide group hydration .
Advanced: How can reaction conditions be tailored to improve yields in large-scale syntheses?
Answer:
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading. For example, higher Et₃N ratios (1.5–2.0 equiv.) reduce side-product formation .
- Flow chemistry : Implement continuous reactors to enhance heat/mass transfer and reduce reaction time .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate phases and adjust conditions dynamically .
Advanced: What methodologies are recommended for studying the compound’s biological interactions?
Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target proteins .
- ADMET profiling : Assess pharmacokinetics (e.g., LogP, plasma protein binding) via HPLC-MS and in vitro hepatocyte models .
- Cellular uptake studies : Label the compound with ³⁵S isotopes to track intracellular accumulation using scintillation counting .
Advanced: How can crystal packing motifs of this compound inform solid-state properties?
Answer:
- Mercury analysis : Identify dominant intermolecular interactions (e.g., S···O contacts) and quantify void spaces to predict solubility and stability .
- Hirshfeld surfaces : Map close contacts to visualize π-stacking or hydrogen-bonding networks influencing melting points .
- Polymorph screening : Use solvent-drop grinding to isolate metastable forms and compare their dissolution rates .
Advanced: What strategies address challenges in pharmacokinetic studies of sulfonamide derivatives?
Answer:
- Metabolite profiling : Incubate with liver microsomes and use LC-MS/MS to identify phase I/II metabolites .
- Plasma stability tests : Monitor degradation in simulated plasma (pH 7.4, 37°C) over 24 hours .
- BBB permeability : Employ PAMPA assays to estimate blood-brain barrier penetration .
Advanced: How do substituents on the thiophene ring alter the compound’s reactivity and bioactivity?
Answer:
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and compare IC₅₀ values in bioassays .
- Electrochemical analysis : Use cyclic voltammetry to correlate substituent effects with oxidation potentials .
- Computational SAR : Train QSAR models with Hammett constants (σ) to predict activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
